Chlorobenzene-4-d1

Beschreibung

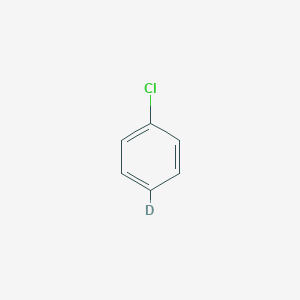

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Position Specific Deuteration of Chlorobenzene

Regioselective Deuteration Strategies for Chlorobenzene-4-d1

Achieving deuteration at a single, specific site on an aromatic ring like chlorobenzene (B131634) requires carefully controlled reaction conditions and strategic synthetic design. The electronic properties of the chlorine substituent, an ortho-, para-director, and a deactivator, play a crucial role in guiding these transformations.

Deuterium-Hydrogen Exchange Reactions at the Para Position

Direct deuterium-hydrogen (H/D) exchange reactions represent a straightforward approach to introduce deuterium (B1214612). These reactions typically involve a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, and a catalyst to facilitate the exchange at specific C-H bonds. mdpi.com

For chlorobenzene, achieving para-selectivity in H/D exchange is a notable challenge. However, studies have shown that under certain catalytic conditions, preferential deuteration at the para-position is possible. For instance, research on H/D exchange reactions of chlorobenzene has demonstrated that deuterium incorporation can be exclusively observed at the para-position. nih.gov This selectivity is influenced by a combination of steric and electronic effects. nih.gov While ortho- and meta-positions are often more electronically favored for exchange in other substituted benzenes, the specific nature of the catalyst and reaction environment can steer the deuteration towards the less sterically hindered and electronically influenced para-position of chlorobenzene. nih.gov

The mechanism for such exchanges can be complex, sometimes involving the formation of intermediates where the deuterium source attacks a localized charge on the aromatic ring. nih.govacs.org The regioselectivity is a delicate balance of factors, including the stability of the reaction intermediates and the transition states.

Targeted Synthesis via Deuterated Precursors

An alternative and often more controlled method for synthesizing this compound involves the use of a starting material that already contains deuterium at the desired position. This multi-step approach offers high isotopic purity and unambiguous placement of the deuterium atom.

A common strategy involves the synthesis of a deuterated benzene (B151609) derivative that can then be converted to chlorobenzene. For example, starting with a para-substituted aniline (B41778), the amino group can be replaced with deuterium via a Sandmeyer-type reaction using a deuterated reagent. Subsequent chlorination of the resulting deuterated benzene would then yield this compound.

Another route could involve the use of a para-deuterated phenol. Phenol can be converted to chlorobenzene through various methods, such as reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). scribd.com By starting with 4-deuterophenol, the resulting chlorobenzene would be selectively deuterated at the para-position.

Catalytic Approaches in Deuterated Halobenzene Synthesis

Catalysis is central to the development of efficient and selective deuteration methods. Both transition metal catalysts and, more recently, organocatalysts have been employed to facilitate the formation of C-D bonds in haloarenes.

Transition Metal-Catalyzed Deuteration Reactions

Transition metals, particularly those from the platinum group such as iridium, rhodium, and palladium, are highly effective catalysts for H/D exchange reactions. snnu.edu.cn These metals can activate C-H bonds, allowing for the exchange with deuterium from a suitable source.

Iridium complexes, for example, have been shown to catalyze the deuteration of a variety of aromatic compounds with high regioselectivity. snnu.edu.cn In the context of chlorobenzene, specific iridium catalysts can direct the deuteration to the para-position. nih.gov The mechanism often involves oxidative addition of the C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium ligand. libretexts.org The choice of ligands on the metal catalyst is critical in tuning its reactivity and selectivity. researchgate.net

Palladium-catalyzed reactions are also widely used in the synthesis of deuterated aromatic compounds, often through dehalogenative deuteration, where a halogen atom is replaced by deuterium. researchgate.net This approach, however, is more suited for producing deuterated compounds from polyhalogenated precursors rather than for direct C-H deuteration of chlorobenzene.

Organocatalytic Methods for C-D Bond Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. For C-D bond formation, N-heterocyclic carbenes (NHCs) have shown significant promise. snnu.edu.cngoogle.com

NHC catalysts can activate aldehydes to form a Breslow intermediate, which can then undergo H/D exchange with a deuterium source like D₂O. snnu.edu.cn While this is highly effective for aldehydes, its direct application for the para-deuteration of chlorobenzene is less straightforward. However, the principles of organocatalysis are being extended to a wider range of transformations, and future developments may yield organocatalytic systems capable of direct and selective C-H deuteration of haloarenes. Research into synergistic photoredox and organocatalysis systems is also opening new avenues for selective deuteration under mild conditions. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry continues to evolve, offering increasingly sophisticated methods for isotopic labeling. Techniques such as flow chemistry can provide better control over reaction parameters like temperature and mixing, leading to improved selectivity and yields in deuteration reactions.

Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are becoming indispensable tools for predicting regioselectivity and understanding reaction mechanisms. researchgate.net By modeling the transition states and intermediates of different reaction pathways (e.g., ortho-, meta-, and para-attack), researchers can rationally design catalysts and reaction conditions to favor the formation of the desired isomer, such as this compound. nih.gov

The development of novel catalytic systems, including bifunctional catalysts that combine a metal center with a cooperative ligand, also holds promise for enhancing the efficiency and selectivity of deuteration reactions. mdpi.com These advanced approaches will undoubtedly play a crucial role in the future synthesis of precisely deuterated molecules.

Flow Synthesis Methods for Deuterated Aromatic Compounds

Flow chemistry has emerged as a powerful technique for the synthesis of deuterated compounds, offering several advantages over conventional batch processes. tn-sanso.co.jpansto.gov.au These benefits include enhanced reaction efficiency, improved safety, and the potential for automation and scalability. tn-sanso.co.jp In a typical flow synthesis for deuteration, the aromatic compound and a deuterium source, such as heavy water (D₂O), are passed through a heated reactor containing a catalyst. tn-sanso.co.jp

The use of microwave irradiation in conjunction with flow reactors can further accelerate these reactions. tn-sanso.co.jp This approach allows for rapid heating and precise temperature control, leading to shorter reaction times and potentially higher deuteration levels. tn-sanso.co.jp For instance, a flow synthesis method has been developed for deuterating various aromatic compounds through a hydrogen-deuterium (H-D) exchange reaction with D₂O under high temperature and pressure. tn-sanso.co.jp This method has been successfully applied to compounds like aniline and toluene, demonstrating the potential for producing a wide range of deuterated aromatics. tn-sanso.co.jp While not specifically detailed for this compound in the provided context, the principles of this flow synthesis method are directly applicable. The flexibility of flow systems in adjusting reaction conditions, such as temperature and pressure, provides a significant advantage for optimizing the selective deuteration of chlorobenzene. tn-sanso.co.jpansto.gov.au

Precision Deuteration Techniques for Aromatic Systems

Achieving position-specific deuteration, or regioselectivity, is a critical challenge in the synthesis of compounds like this compound. snnu.edu.cn Several catalytic systems have been developed to direct the deuterium incorporation to a specific carbon atom on an aromatic ring.

One of the most effective strategies for selective deuteration is the hydrogen isotope exchange (HIE) reaction, often catalyzed by transition metals such as iridium, palladium, and rhodium. snnu.edu.cn Iridium-based catalysts, in particular, have been extensively studied for their ability to facilitate ortho-C–H deuteration. snnu.edu.cn However, achieving meta- and para-C–H deuteration remains a more significant challenge. snnu.edu.cn

Recent advancements have explored various catalytic approaches to control the regioselectivity of deuteration. For example, by modifying the ligands on a metal catalyst or by using specific directing groups on the substrate, it is possible to steer the deuterium atom to the desired position. snnu.edu.cn While the search results highlight methods for ortho-deuteration and the deuteration of other positions in different aromatic systems, they underscore the ongoing research into achieving precise control over deuteration, which is essential for the synthesis of this compound. snnu.edu.cnresearchgate.net The development of catalysts that can selectively activate the para-C-H bond of chlorobenzene is a key area of research in this field.

Isotopic Purity and Regioselectivity Assessment in Synthetic Pathways

The utility of this compound is directly dependent on its isotopic purity and the precise location of the deuterium atom. Therefore, rigorous analytical methods are required to assess these parameters in the final product.

Isotopic Purity refers to the percentage of molecules in a sample that contain the desired isotope at the specified position. For this compound, a high isotopic purity means that the vast majority of the molecules contain a deuterium atom at the para position, with minimal presence of undeuterated chlorobenzene or molecules with deuterium at other positions. Commercially available chlorobenzene-d5 (B46527), a related compound, often has an isotopic purity of 99 atom % D. sigmaaldrich.cnsigmaaldrich.comscientificlabs.co.uk This high level of enrichment is crucial for applications requiring precise quantification.

Regioselectivity is the measure of how selectively the deuterium atom is incorporated at the intended position (para) versus other possible positions (ortho and meta). The assessment of both isotopic purity and regioselectivity is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be used to determine the location and extent of deuteration. sigmaaldrich.cnsigmaaldrich.comscientificlabs.co.uk In the ¹H NMR spectrum of this compound, the signal corresponding to the para-proton would be significantly diminished or absent, while the signals for the ortho and meta protons would remain. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium at the para position.

Mass Spectrometry (MS) is another critical technique. High-resolution mass spectrometry can distinguish between chlorobenzene (C₆H₅Cl) and this compound (C₆H₄DCl) based on their precise mass difference. nih.gov Gas chromatography coupled with mass spectrometry (GC/MS) is often used to separate the deuterated compound from any impurities before mass analysis, providing a comprehensive assessment of the sample's composition. sigmaaldrich.cnsigmaaldrich.comscientificlabs.co.uk

The combination of these analytical methods provides a detailed picture of the synthetic outcome, ensuring that the produced this compound meets the stringent requirements for its intended applications.

Advanced Spectroscopic Characterization of Chlorobenzene 4 D1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like Chlorobenzene-4-d1, specific NMR methods are employed to verify the position of the deuterium (B1214612) label, quantify isotopic purity, and gain deeper insights into its molecular structure.

Deuterium (2H) NMR spectroscopy is the most direct method for confirming the successful incorporation and specific location of the deuterium atom on the chlorobenzene (B131634) ring. The 2H nucleus has a spin I=1 and possesses a quadrupole moment, which influences its relaxation behavior and can lead to broader signals compared to protons.

In this compound, a single resonance is expected in the 2H NMR spectrum, corresponding to the deuterium atom at the C4 (para) position. The chemical shift of this signal would be nearly identical to the corresponding proton signal in unlabeled chlorobenzene. Research on this compound in the liquid state has utilized 2H NMR to determine the deuterium quadrupole coupling constant, a parameter that provides information about the electronic environment of the C-D bond. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com This analysis is crucial for understanding the intramolecular electric field gradients and validating the isotopic distribution.

While 2H NMR confirms the presence of deuterium, Proton (1H) NMR is essential for assessing the isotopic purity of this compound. The 1H NMR spectrum is used to detect and quantify any residual, non-deuterated chlorobenzene or partially deuterated species.

In a pure sample of this compound, the signal corresponding to the proton at the para position (H4) should be absent or significantly diminished. The remaining protons at the ortho (H2, H6) and meta (H3, H5) positions will produce signals. In standard chlorobenzene, the aromatic protons appear as a complex multiplet in the range of δ 7.14-7.43 ppm due to small differences in chemical shifts and complex spin-spin coupling patterns. docbrown.infochemicalbook.com In this compound, the spectrum simplifies slightly due to the absence of the H4 proton and its couplings. By integrating the residual H4 signal against the signals of the other aromatic protons, the percentage of residual protium (B1232500) at the para position can be accurately quantified.

Carbon-13 (13C) NMR spectroscopy provides definitive evidence for the structure of this compound and the position of the deuterium label. Due to the symmetry of the molecule, the 13C NMR spectrum of unlabeled chlorobenzene displays four distinct signals. docbrown.info

The introduction of deuterium at the C4 position has two notable effects on the 13C NMR spectrum:

Isotopic Shift: The resonance of the deuterated carbon (C4) will experience a small upfield shift (typically < 0.5 ppm) compared to the corresponding carbon in the non-deuterated compound.

C-D Coupling: The signal for the C4 carbon will be split into a triplet (a 1:1:1 intensity ratio) due to one-bond coupling with the deuterium nucleus (1JCD). This coupling provides unambiguous proof of the deuterium's location. The signals for the adjacent meta carbons (C3, C5) may also show smaller, two-bond deuterium coupling (2JCD).

The table below outlines the expected 13C NMR chemical shifts for this compound, based on data for unlabeled chlorobenzene. docbrown.info

| Carbon Atom | Chemical Shift (δ, ppm) (for C6H5Cl) | Expected Appearance in this compound |

| C1 (ipso) | 134.3 | Singlet |

| C2, C6 (ortho) | 128.6 | Singlet (or very small doublet due to 3JCD) |

| C3, C5 (meta) | 129.7 | Singlet (or small doublet due to 2JCD) |

| C4 (para) | 126.4 | Triplet (due to 1JCD coupling), shifted slightly upfield |

Table 1: Predicted 13C NMR assignments for this compound.

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are powerful tools for unambiguously assigning all proton and carbon signals, especially in complex molecules. nih.govbitesizebio.com

For this compound, a 1H-13C HSQC experiment would be particularly useful. This experiment correlates carbon atoms with their directly attached protons. In the HSQC spectrum of this compound, cross-peaks would be observed for the ortho (C2/H2, C6/H6) and meta (C3/H3, C5/H5) positions. Crucially, no cross-peak would appear for the C4 carbon in the 1H dimension, confirming its deuteration. This provides an additional layer of verification for the isotopic labeling and structural integrity of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is highly sensitive to isotopic substitution. The change in mass from hydrogen to deuterium significantly alters the vibrational frequencies of the associated bonds, providing a clear spectral signature.

The IR spectrum of a molecule provides a "fingerprint" based on the vibrations of its chemical bonds. In chlorobenzene, characteristic absorption bands include C-H stretching, C-C ring stretching, and C-H bending vibrations. docbrown.info The substitution of a hydrogen atom with deuterium at the para-position in this compound leads to predictable shifts in the IR spectrum.

The most significant change is the disappearance of the para-C-H vibrational modes and the appearance of new C-D modes at lower frequencies. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is twice as massive as hydrogen, the C-D stretching and bending frequencies are expected to be approximately √2 (or ~1.41) times lower than the corresponding C-H frequencies. wiley.com

This isotopic shift is a powerful diagnostic tool. researchgate.net For example, the aromatic C-H stretching vibration, which typically appears above 3000 cm-1, will be replaced by a C-D stretching vibration expected in the 2200-2300 cm-1 region. Similarly, C-H out-of-plane bending vibrations will also shift to lower wavenumbers.

| Vibrational Mode | Typical Wavenumber (cm-1) in Chlorobenzene docbrown.info | Expected Wavenumber (cm-1) in this compound |

| Aromatic C-H Stretch | 3080 - 3030 | C-D stretch appears ~2250 |

| C=C Ring Stretch | ~1600 and ~1500 | Largely unaffected |

| C-H In-plane Bend | ~1000 - 1150 | Para C-H bend absent; para C-D bend appears at lower frequency |

| C-H Out-of-plane Bend | 880 - 550 | Para C-H bend absent; para C-D bend appears at lower frequency |

| C-Cl Stretch | 880 - 550 | Largely unaffected |

Table 2: Key IR absorption bands and expected isotopic shifts for this compound.

Raman Spectroscopy (Including SERS) for Vibrational Fingerprints

Raman spectroscopy provides a detailed vibrational fingerprint of molecules, offering insights into their structural composition. For chlorobenzene and its isotopologues like this compound, Raman spectra reveal characteristic vibrational modes. The substitution of a hydrogen atom with deuterium at the para position (4-position) induces shifts in the vibrational frequencies of the molecule, which can be precisely measured. These shifts are particularly noticeable for modes involving the movement of the substituted atom.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique that dramatically enhances the Raman signal of molecules adsorbed onto a roughened metal surface. wikipedia.orgclinmedjournals.orgirdg.org This enhancement, which can be on the order of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org In the context of this compound, SERS can be used for ultra-sensitive detection, for instance, in identifying trace amounts in environmental samples. researchgate.net The SERS mechanism is understood to arise from a combination of electromagnetic and chemical enhancement effects. wikipedia.org The electromagnetic enhancement results from the amplification of the local electromagnetic field at the metal surface, while the chemical enhancement involves a charge-transfer mechanism between the molecule and the metal. wikipedia.orgclinmedjournals.org

The vibrational spectrum of chlorobenzene has been well-documented, and the introduction of a deuterium atom in this compound will primarily affect the C-H and C-D stretching and bending vibrations. researchgate.netcapes.gov.br The table below outlines some of the characteristic Raman bands for chlorobenzene, which serve as a basis for interpreting the spectrum of its deuterated analog.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch | ~3070 |

| C=C stretch (ring) | ~1580 |

| C-Cl stretch | ~700 |

| Ring breathing | ~1000 |

Note: The exact wavenumbers for this compound will differ due to the isotopic substitution.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements, often to four or more decimal places. innovareacademics.inmeasurlabs.com This level of precision allows for the unambiguous identification of compounds, even those with the same nominal mass. docbrown.info For this compound, HRMS can confirm its molecular formula by measuring its exact mass. rsc.org

The theoretical exact mass of this compound can be calculated using the precise masses of its constituent isotopes: ¹²C, ¹H, ³⁵Cl, and ²H (deuterium). This calculated mass can then be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, to confirm the identity and isotopic labeling of the compound. innovareacademics.in

| Isotope | Exact Mass (amu) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ²H | 2.014102 |

The ability of HRMS to resolve ions with very similar m/z values is crucial for distinguishing between different elemental compositions that might otherwise be indistinguishable with lower-resolution instruments. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination is highly effective for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is used to assess its chemical and isotopic purity. nih.govnih.gov

The gas chromatograph separates this compound from any impurities, and the mass spectrometer then provides a mass spectrum for each separated component. researchgate.net The mass spectrum of chlorobenzene is characterized by the presence of two molecular ion peaks at m/z 112 and 114, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio. libretexts.org For this compound, these molecular ion peaks would be shifted to m/z 113 and 115.

The isotopic purity of this compound can be determined by analyzing the relative intensities of the ion signals corresponding to the deuterated and non-deuterated species. cerilliant.com For instance, the presence of a significant signal at m/z 112 could indicate incomplete deuteration. GC-MS is also instrumental in identifying and quantifying any potential contaminants, ensuring the high purity of the stable isotope-labeled standard. buchem.com The use of isotopically labeled internal standards, such as d4-1,4-dichlorobenzene, can improve the accuracy and precision of quantification in complex matrices. nih.govresearchgate.netresearchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. bioglobax.com For chlorobenzene, the absorption spectrum is characterized by distinct bands arising from π → π* transitions within the benzene (B151609) ring. researchgate.net The long-wavelength absorption band of chlorobenzene is assigned to the S₁ ← S₀ transition and exhibits a structured appearance. researchgate.net

The introduction of a deuterium atom in this compound is not expected to cause a significant shift in the absorption maxima, as the electronic structure of the chromophore is largely unaffected by isotopic substitution. However, subtle changes in the vibronic structure of the absorption bands may be observed. The UV-Vis spectrum of chlorobenzene in various solvents, such as chlorobenzene itself, shows characteristic absorption profiles. researchgate.netresearchgate.net

| Transition | Approximate λmax (nm) for Chlorobenzene |

| π → π | ~210 |

| π → π (fine structure) | ~265 |

Note: These are approximate values for the parent compound, chlorobenzene.

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy provides information about the excited electronic states of a molecule. unige.ch Upon absorption of a photon, a molecule is promoted to an excited state, and fluorescence is the emission of a photon as the molecule relaxes back to the ground state. The study of the fluorescence of chlorobenzene and its derivatives can reveal details about their excited-state dynamics, including lifetimes and relaxation pathways. researchgate.net

For chlorobenzene, the S₁ state, which is populated upon UV excitation, has a finite lifetime before it deactivates, primarily through internal conversion to the ground state. researchgate.net Time-resolved fluorescence measurements can be used to determine the lifetime of this excited state. informaticsjournals.co.in The fluorescence spectrum of chlorobenzene in water has been observed with excitation in the 210-240 nm range and emission between 330-370 nm. nih.gov A study on a chlorobenzene-substituted 1,3,4-oxadiazole (B1194373) derivative investigated fluorescence quenching to detect silver nanoparticles. informaticsjournals.co.in

Computational Chemistry and Theoretical Investigations of Chlorobenzene 4 D1 Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the molecular properties and reactivity of chlorobenzene-4-d1 at the atomic level. These methods allow for the detailed characterization of its electronic structure, geometry, and energetic landscape.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecules like this compound due to its favorable balance of computational cost and accuracy. marquette.eduimperial.ac.ukepfl.ch DFT studies can elucidate the molecular geometries and electronic structures of reactants, intermediates, transition states, and products in chemical reactions. researchgate.netlongdom.org For instance, DFT calculations have been employed to analyze the conversion of chlorobenzene (B131634) to p-chlorophenol, where the method provided detailed insights into the optimized geometries of all species along the reaction pathway. researchgate.netlongdom.org The choice of functional within DFT is crucial; for example, the M06-2X hybrid functional has demonstrated a good cost-to-performance ratio in studies of related systems. marquette.edu The selection of an appropriate functional is often validated by comparing calculated properties, such as bond lengths and vibrational frequencies, with experimental data or results from higher-level computations. longdom.org

In the context of chlorobenzene derivatives, DFT has been used to study reaction pathways and energetics. For example, in the palladium-catalyzed hydrogenolysis of chlorobenzene, DFT calculations were used to determine electronic, enthalpic, entropic, and free energy activation barriers, which helped to elucidate the reaction mechanism. ufl.edu Similarly, DFT studies on the degradation of chlorobenzene have successfully mapped out potential energy surfaces, indicating that a metal-oxo species can activate the para C-H bond. researchgate.netlongdom.org The accuracy of DFT is sufficient to predict that the low-spin potential energy surface lies above the high-spin one throughout the entire reaction pathway in certain metal-catalyzed reactions. researchgate.net

Ab Initio and Post-Hartree-Fock Methods for High-Level Characterization

For situations requiring higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation. marquette.eduosti.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain benchmark energies for structures optimized with DFT. marquette.edumarquette.edu

In studies of chlorobenzene and its complexes, post-Hartree-Fock methods have been used to support experimental findings and to benchmark the performance of various DFT functionals. marquette.eduaip.org For example, single-point CCSD(T) energy calculations on DFT-optimized geometries have been used to refine the binding energies of chlorobenzene dimers. marquette.edu These high-level calculations are crucial for accurately describing noncovalent interactions, such as π-stacking, which are important in chlorobenzene systems. aip.org The combination of DFT for geometry optimization and post-Hartree-Fock methods for energy calculations provides a robust approach for characterizing the reactive pathways and intermolecular interactions of chlorobenzene-containing systems. marquette.eduresearchgate.net

Basis Set Selection and Performance Benchmarking

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. researchgate.net The selection process involves a trade-off between computational cost and the desired level of accuracy. umich.edu For DFT calculations on chlorobenzene and related molecules, Pople-type basis sets, such as the 6-311G family with added polarization and diffuse functions, have been shown to be suitable for thermochemical calculations. ohio-state.edu Correlation-consistent basis sets, like the aug-cc-pVDZ, have also been found to perform well, particularly in calculating properties like counterpoise corrections for binding energies. marquette.eduaip.org

Benchmarking studies are essential to validate the performance of a chosen basis set and functional combination. This often involves comparing calculated results against experimental data or higher-level theoretical calculations. marquette.eduaip.orgohio-state.edu For example, the performance of the M06-2X functional with the aug-cc-pVDZ basis set has been benchmarked against high-level ab initio single reference methods for related systems. marquette.edumarquette.edu The development of new basis sets, like the ANO-R series, and systematic benchmarking against established sets such as ANO-RCC, aim to provide more compact and computationally efficient options without significant loss of accuracy for a range of molecular properties. researchgate.net For certain applications, such as calculating core-level binding energies, standard basis sets may exhibit limitations, and the use of uncontracted or core-augmented basis sets might be necessary to achieve reliable results. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the investigation of its role in complex systems and its interactions with biomolecules over time.

Investigation of Ligand Binding Sites and Protein Interactions

MD simulations incorporating chlorobenzene probes are a powerful tool for understanding ligand binding and protein interactions. cam.ac.uk These simulations can account for the flexibility of both the protein and the ligand, which is a significant challenge in identifying binding sites. cam.ac.uknih.gov By observing the distribution and orientation of chlorobenzene molecules around a protein during a simulation, researchers can generate affinity maps that highlight regions favorable for ligand binding. cam.ac.uknih.gov This method has been validated on several proteins, demonstrating its ability to accurately locate known binding sites and, importantly, to predict novel ones. cam.ac.uknih.gov For example, in a study on the oncoprotein MDM2, ligand-mapping MD simulations using benzene (B151609) probes predicted new binding sites that were later confirmed experimentally. nih.gov The use of chlorobenzene probes extends this capability by specifically mapping sites that can accommodate halogen atoms, a common feature in drug molecules. cam.ac.uk This computational approach, sometimes used in conjunction with experimental techniques like Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (DXMS), can guide the docking of potential inhibitors and help establish structure-activity relationships, ultimately aiding in rational drug design. nih.gov

Intermolecular Interactions and Clustering Phenomena

The study of noncovalent interactions in aromatic systems is crucial for understanding a wide range of chemical and biological processes. aip.orgnih.gov In the case of chlorobenzene and its deuterated isotopologues like this compound, these interactions dictate the structure and properties of clusters, influencing phenomena from atmospheric chemistry to materials science. Computational chemistry provides a powerful lens through which to examine these subtle yet significant forces.

Analysis of π-Stacking and C-H/π Interactions in Chlorobenzene Clusters

Computational studies on chlorobenzene clusters reveal a landscape of competing noncovalent interactions, primarily π-stacking and C-H/π interactions. aip.orgnih.gov Theoretical calculations, such as those at the M06-2x/aug-cc-pVDZ level of theory, have identified multiple minimum energy structures for the chlorobenzene dimer. aip.orgnih.govresearchgate.net These studies show that π-stacked, parallel-displaced structures are among the most stable configurations. aip.orgresearchgate.net

For the chlorobenzene dimer, at least five distinct minimum energy structures have been computationally identified. aip.orgnih.gov Four of these are π-stacked isomers, and one is a T-shaped structure, which is characteristic of a C-H/π interaction. aip.orgnih.gov The π-stacked structure with opposing dipole moments is calculated to be the global minimum, highlighting the significance of dipole-dipole interactions in determining the most stable geometry. aip.org This configuration is notably more stable than the T-shaped (C-H/π) structure, a distinction that is more pronounced than in the benzene dimer due to the influence of the chlorine substituent. aip.org The binding energies of these dimers are significant, with MP2/aug-cc-pVDZ calculations estimating the binding energy of the most stable dimer to be approximately 27 kJ/mol, although it is recognized that the MP2 method may overestimate the strength of such interactions. aip.org

The substitution of a hydrogen atom with deuterium in this compound is not expected to significantly alter the qualitative nature of these interactions. However, subtle changes in vibrational frequencies and zero-point energies due to the heavier isotope could quantitatively affect the relative stabilities of different cluster isomers. The fundamental forces driving the formation of π-stacked and T-shaped structures remain the electrostatic and dispersive interactions between the aromatic rings. aip.orgresearchgate.net

| Structure Type | Description | Calculated Binding Energy (kJ/mol) | Computational Level | Reference |

|---|---|---|---|---|

| π-stacked (D1) | Global minimum, parallel-displaced with opposed dipoles | ~27 | MP2/aug-cc-pVDZ | aip.org |

| π-stacked (D2-D4) | Other parallel-displaced isomers | Varies | M06-2x/aug-cc-pVDZ | aip.orgnih.gov |

| T-shaped (D5) | C-H/π interaction | Less stable than π-stacked | M06-2x/aug-cc-pVDZ | aip.orgnih.gov |

Halogen Bonding Interactions in Halobenzene Systems

Halogen bonding is a significant noncovalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base. acs.org In halobenzene systems, the chlorine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the C-Cl bond axis, which can interact favorably with electron-rich regions of adjacent molecules, such as the π-system of another chlorobenzene molecule or a lone pair on a halogen. aip.orgnih.gov

Theoretical studies have systematically investigated halogen bonding in various halobenzene complexes. rsc.orgacs.orgrsc.org Density functional theory (DFT) calculations have shown that the strength of halogen bonding is influenced by substituents on the aromatic ring, with electron-withdrawing groups enhancing the interaction and electron-donating groups diminishing it. rsc.orgrsc.org For chlorobenzene itself, the halogen bond is generally weaker compared to its bromo- and iodo-analogs due to the lower polarizability and smaller σ-hole of chlorine. acs.orgnih.gov

In the context of chlorobenzene clusters, while π-stacking and C-H/π interactions are dominant, halogen bonding also plays a role. aip.orgmarquette.edu Computational models of the chlorobenzene dimer have identified potential halogen-bonded structures. marquette.edu However, these are generally found to be less stable than the π-stacked isomers. marquette.edu For instance, in the related bromobenzene (B47551) dimer, where halogen bonding is stronger, π-stacked structures are still energetically preferred over halogen-bonded ones, though the energy difference is smaller. marquette.eduacs.org The interaction energy for a C-Cl···O halogen bond in a model system is estimated to be in the range of 5.4–7.5 kJ/mol. acs.org The presence of deuterium in this compound would have a negligible direct effect on the electronic properties of the chlorine atom and thus on the strength of the halogen bond.

| Halobenzene | Calculated σ-hole (Vs,max, kcal/mol) | Typical Halogen Bond Energy (kJ/mol) | Reference |

|---|---|---|---|

| Chlorobenzene | 10.1 | 5.4 - 7.5 (C-Cl···O) | acs.orgnih.gov |

| Bromobenzene | 18.7 | 9.0 - 12.1 (C-Br···O) | acs.orgnih.gov |

| Iodobenzene | 25.5 | 14.2 - 17.6 (C-I···O) | acs.orgnih.gov |

Solvation Effects and Solvent-Solute Interactions

The interactions between a solute like this compound and surrounding solvent molecules are critical in determining its behavior in the liquid phase. Solvation is governed by a combination of electrostatic and dispersive forces, and can significantly influence molecular properties and reactivity. acs.orgucsb.edu

Computational studies using continuum solvation models or explicit solvent molecules have been employed to understand these interactions. ucsb.edudiva-portal.org The orientation of chlorobenzene in nematic solvents has been shown to be sensitive to the specific solvent system, indicating that specific solute-solvent interactions, rather than general dispersion forces alone, are at play. cdnsciencepub.com A stronger interaction between the aromatic ring of chlorobenzene and the solvent ZLI-1132 compared to EBBA was observed, highlighting the role of the benzene ring in the total interaction energy. cdnsciencepub.com

Excited State Dynamics and Photophysical Properties

The absorption of ultraviolet light promotes chlorobenzene to an electronically excited state, initiating a cascade of photophysical and photochemical processes. researchgate.netpku.edu.cn Computational chemistry is indispensable for mapping the potential energy surfaces of these excited states and elucidating the complex dynamics that follow photoexcitation.

Computational Studies of Triplet Chlorobenzenes

Upon excitation to the first excited singlet state (S1), chlorobenzene can undergo intersystem crossing (ISC) to populate the lowest triplet state (T1). diva-portal.orgresearchgate.net The properties and reactivity of this triplet state are fundamentally different from the ground state. According to Baird's rule, the triplet state of benzene and its derivatives is antiaromatic, leading to significant geometric and electronic reorganization. diva-portal.org

Computational studies, often using density functional theory (DFT) and multiconfigurational methods like CASSCF, have explored the structure and reactivity of triplet chlorobenzenes. diva-portal.orgresearchgate.net These calculations show that the T1 state of chlorobenzene is distorted from the planar geometry of the ground state. diva-portal.org The presence of substituents can further influence these distortions. diva-portal.org

The phosphorescence lifetime of the T1 state can be calculated computationally and is sensitive to factors like heavy-atom effects. researchgate.net For chlorobenzene, the calculated vertical excitation energy to the lowest triplet state and its phosphorescence lifetime have been reported. researchgate.net Deuteration, as in this compound, is known to affect non-radiative decay rates. researchgate.net Generally, replacing C-H bonds with C-D bonds can decrease the rate of non-radiative transitions (internal conversion and intersystem crossing), which often leads to an increase in the phosphorescence lifetime and quantum yield. researchgate.net This "deuterium effect" is attributed to the lower vibrational frequencies of C-D bonds, which reduce the efficiency of vibrational coupling between electronic states. researchgate.net

| Property | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Vertical Excitation Energy (T1) | 3.78 eV | CASSCF | researchgate.net |

| Phosphorescence Lifetime (τp) | 0.28 s | CASSCF | researchgate.net |

Photoinduced Reaction Pathways

From the excited states, chlorobenzene can undergo various photochemical reactions. A primary process is the cleavage of the C-Cl bond. Computational studies have investigated the competing reaction pathways available to triplet chlorobenzenes in the presence of solvent molecules. diva-portal.org

DFT calculations using a cluster-continuum approach have modeled reactions such as direct hydrogen abstraction from a solvent molecule and solvolysis via a photo-SN2Ar mechanism. diva-portal.org These studies suggest that for electron-rich chlorobenzenes, radical reduction is favored, while electron-deficient systems may undergo solvolysis. diva-portal.org Importantly, these computed pathways are often energetically more favorable than the direct dissociation of the C-Cl bond to form an aryl cation, suggesting they are viable alternative mechanisms. diva-portal.org

The dynamics of the S1 state itself have been studied computationally. researchgate.net Theoretical calculations have been used to describe the ultrafast intramolecular vibrational energy redistribution (IVR) that occurs on a femtosecond timescale following photoexcitation, as well as the slower internal conversion back to the ground state. researchgate.netpku.edu.cn The lifetime of the S1 state of chlorobenzene in the gas phase has been determined to be around 749 ps. researchgate.netpku.edu.cn While specific computational studies on the photoinduced reaction pathways of this compound are not prevalent, the kinetic isotope effect resulting from the C-D bond could influence reaction rates, particularly for pathways involving hydrogen (or deuterium) abstraction or transfer. acs.org The stronger C-D bond compared to the C-H bond would likely lead to a slower rate for any reaction where this bond is broken in the rate-determining step.

Reaction Mechanisms and Kinetic Isotope Effects Kies in Chlorobenzene 4 D1 Chemistry

Hydrogen Kinetic Isotope Effects (HIEs)

Hydrogen isotope effects arise from the mass difference between protium (B1232500) (H) and deuterium (B1214612) (D), which influences the vibrational frequencies of bonds involving these isotopes. These effects are categorized as primary or secondary, depending on whether the bond to the isotope is cleaved during the rate-determining step.

Primary hydrogen isotope effects are observed when a C-H or C-D bond is broken in the rate-determining step of a reaction. The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1, indicating that the C-H bond is broken more easily than the C-D bond. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for C-D bond cleavage. escholarship.org For instance, in proton-transfer reactions involving 4-nitrophenylnitromethane in chlorobenzene (B131634), the observed deuterium isotope effects (kH/kD) at 25°C are significantly high, with values exceeding 20, which suggests that quantum mechanical tunneling plays a crucial role. rsc.org

Secondary hydrogen isotope effects occur when the bond to the isotopically substituted atom is not broken in the rate-determining step, but its vibrational environment is altered. These effects are generally smaller than primary HIEs. For example, in the solvolysis of (CH3)3CCl versus (CD3)3CCl, a secondary KIE is observed because the C-H(D) bonds are not directly broken but are affected by the changing hybridization of the central carbon atom as the C-Cl bond cleaves. icm.edu.pl

The deuteration of aromatic compounds, including chlorobenzene, can be facilitated by various catalysts. snnu.edu.cn A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to efficiently catalyze the H/D exchange at (hetero)aromatic hydrocarbons. nih.govacs.org In the case of chlorobenzene, deuterium incorporation was observed selectively at the para position. nih.govacs.org The proposed mechanism for this H/D exchange involves a complex-assisted σ-bond metathesis pathway. nih.govacs.org Computational studies suggest that for toluene, C-H bond activation at the meta and para positions is energetically more favorable than at the ortho position, primarily due to steric factors. nih.govacs.org The ability of the iron complex to deuterate chlorobenzene demonstrates its stability towards reductive elimination of H2 and subsequent oxidative addition of the aryl halide. nih.govacs.org

Chlorine Kinetic Isotope Effects (Cl-KIEs)

Chlorine kinetic isotope effects are a valuable tool for investigating reactions that involve the cleavage of a carbon-chlorine bond. The natural abundance of two stable isotopes, ³⁵Cl and ³⁷Cl, allows for the measurement of KIEs (k³⁵/k³⁷).

Table 1: Experimental and Theoretical Chlorine KIEs for Enzymatic Dehalogenation Reactions

| Enzyme | Experimental KIE | Theoretical KIE |

| Haloalkane dehalogenase | 1.0066 ± 0.0004 | 1.0074 |

| Fluoroacetate dehalogenase | 1.0082 ± 0.0005 | 1.0084 |

| 4-Chlorobenzoyl-CoA dehalogenase | 1.0090 ± 0.0002 | 1.0102 |

| Data sourced from a study on chlorine kinetic isotope effects in enzymatic dehalogenation. unm.edu |

The magnitude of the chlorine KIE is not solely determined by the extent of C-Cl bond breaking in the transition state. unm.edu Simple modeling suggests that the sensitivity of the C-Cl bond bending modes to isotopic substitution is a major contributor. unm.edunih.gov In the transition state for the dissociation of the chloride ion from the Meisenheimer intermediate, the C-Cl bond bending frequencies are highly sensitive to the mass of the chlorine isotope. unm.edu This high isotopic sensitivity of the bending modes, rather than just the stretching frequency, is a key determinant of the observed large chlorine KIE in the dehalogenation of 4-chlorobenzoyl-CoA. unm.edu

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) on chlorobenzene-4-d1 provides a compelling case study for elucidating reaction mechanisms through isotopic labeling. Unlike substrates bearing strong electron-withdrawing groups, chlorobenzene reacts with potent nucleophiles under harsh conditions not through a direct addition-elimination pathway, but via a distinct elimination-addition mechanism involving a highly reactive intermediate.

Benzyne (B1209423) Intermediate Pathways

The reaction of chlorobenzene with strong bases, such as the amide ion (NH₂⁻), proceeds through an elimination-addition mechanism that involves a benzyne intermediate. pressbooks.pub This pathway is initiated by the deprotonation of the benzene (B151609) ring at a position ortho to the chlorine atom. The resulting carbanion then expels the chloride ion, forming a neutral but highly strained and unstable intermediate known as benzyne. pressbooks.pubyoutube.com

The structure of benzyne is unique; it contains a formal triple bond within the six-membered ring. However, this is not a linear alkyne-like triple bond. The carbons of the triple bond remain sp² hybridized, and the additional π-bond is formed from the sideways overlap of two sp² orbitals in the plane of the ring, resulting in a weak and highly reactive bond. pressbooks.pub This unstable intermediate is then rapidly attacked by a nucleophile, followed by protonation, to yield the final substitution product. organicchemistrytutor.com

Elimination: A strong base abstracts a proton ortho to the leaving group, followed by the loss of the halide to form the benzyne intermediate.

Addition: The nucleophile attacks one of the two carbons of the benzyne "triple bond," followed by protonation to give the final product.

Evidence from Isotope Labeling Studies in Amination Reactions

Isotopic labeling has been a cornerstone in proving the existence of the benzyne intermediate. A classic experiment by John D. Roberts involved the reaction of chlorobenzene-1-¹⁴C with potassium amide. masterorganicchemistry.com The resulting aniline (B41778) showed the ¹⁴C label distributed almost equally between the C1 (ipso) and C2 (ortho) positions. This scrambling of the label could only be explained by the formation of a symmetrical intermediate, benzyne, where the original C1 and C2 carbons become equivalent. masterorganicchemistry.com

Applying this principle to this compound in an amination reaction with sodium amide (NaNH₂) in liquid ammonia (B1221849) provides definitive evidence for the benzyne pathway. The reaction proceeds as follows:

The amide ion abstracts a proton from either C3 or C5 (both are ortho to the chlorine). Let's consider the abstraction from C3.

The resulting anion eliminates the chloride ion from C1 to form a 4-deuterobenzyne intermediate. In this intermediate, the triple bond is between C1 and C2.

Crucially, a second benzyne intermediate can be formed. If the initial deprotonation occurs at C5, the resulting benzyne has its triple bond between C1 and C6. However, the key insight from labeling at the para position comes from the symmetry of the subsequent attack. Once the benzyne intermediate is formed (let's denote it as being between C1 and C2), the nucleophilic amide ion can attack either C1 or C2 with nearly equal probability.

If the nucleophile attacks C2, the resulting anion is protonated (by ammonia), and the deuterium remains at its original position (now C4 of the aniline product), yielding aniline-4-d1.

If the nucleophile attacks C1, the resulting anion is protonated, and the deuterium is now at the C3 position relative to the amino group, yielding aniline-3-d1.

Studies on the amination of deuterated chlorobenzenes have confirmed this outcome. For instance, reacting chlorobenzene-2-d1 resulted in aniline where the deuterium was distributed between the ortho and meta positions. cdnsciencepub.com For this compound, the formation of a nearly 1:1 mixture of aniline-3-d1 and aniline-4-d1 is the expected isotopic signature, providing strong evidence for the symmetrical benzyne intermediate. masterorganicchemistry.comcdnsciencepub.com

Table 1: Predicted Products of Amination of this compound by Different Mechanisms

| Mechanism | Intermediate | Predicted Product(s) | Isotopic Label Position |

|---|---|---|---|

| Benzyne Pathway | Symmetrical Benzyne | Aniline-4-d1 and Aniline-3-d1 | ~50% at C4, ~50% at C3 |

| Addition-Elimination | Meisenheimer Complex | Aniline-4-d1 only | 100% at C4 |

Addition-Elimination Pathways and Isotopic Signatures

An alternative mechanism for nucleophilic aromatic substitution is the addition-elimination pathway. This reaction proceeds through a two-step sequence involving a discrete, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com This pathway is favored when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. youtube.com

The mechanism involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), breaking a pi bond and forming the negatively charged Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

If the reaction of this compound were to proceed via an addition-elimination mechanism, the isotopic signature would be fundamentally different from that observed in the benzyne pathway. The nucleophile would attack only C1, the carbon bonded to the chlorine. The deuterium at C4 would play no direct role in the reaction sequence other than being present on the resulting Meisenheimer intermediate. The final product would exclusively be aniline-4-d1, with no scrambling of the deuterium label to the C3 position. The experimental observation that the label is scrambled is the definitive isotopic evidence that for chlorobenzene under amination conditions, the operative mechanism is elimination-addition, not addition-elimination. masterorganicchemistry.comcdnsciencepub.com

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The use of a deuterated substrate like this compound helps to probe the finer details of this mechanism, particularly regarding kinetic isotope effects.

Mechanism of Electrophilic Attack on Deuterated Aromatic Rings

The generally accepted mechanism for electrophilic aromatic substitution proceeds in two distinct steps. masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This step is typically slow and rate-determining because it disrupts the stable aromatic system to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. ic.ac.uk In this intermediate, one carbon atom of the ring is sp³-hybridized and bonded to both the incoming electrophile and a hydrogen (or deuterium) atom.

Deprotonation/Deprotonation: A weak base in the reaction mixture removes a proton (or in this case, a deuteron) from the sp³-hybridized carbon. This second step is fast because it restores the highly favorable aromaticity of the ring. masterorganicchemistry.comic.ac.uk

When the substrate is this compound, the attack occurs at a carbon other than C4 (as it is already substituted). If an electrophile attacks at an ortho position (e.g., C2), the mechanism proceeds as usual, with the C-H bond at that position being broken in the final step. If the reaction conditions were to force substitution at the para position, the C-D bond would be broken in the fast, rearomatization step.

Regioselectivity Control and Isotopic Effects

The chlorine substituent on the benzene ring governs the regioselectivity of the electrophilic attack. Although chlorine is a deactivating group due to its strong inductive electron-withdrawing effect (making chlorobenzene less reactive than benzene), it is an ortho, para-director. msu.edulibretexts.org This directing effect is due to the ability of chlorine's lone pair electrons to stabilize the positive charge of the arenium ion intermediate via resonance when the attack occurs at the ortho or para positions. This resonance stabilization is more significant than the competing inductive effect. libretexts.org

In the case of this compound, the para position is occupied by deuterium. Therefore, electrophilic attack will be predominantly directed to the two ortho positions (C2 and C6).

Table 2: Summary of Isotopic Effects in the Chemistry of this compound

| Reaction Type | Mechanism | Role of C-D Bond | Expected Kinetic Isotope Effect (KIE) | Outcome for this compound |

|---|---|---|---|---|

| SNAr (Amination) | Elimination-Addition (Benzyne) | N/A (Label position tracks symmetry) | Not a standard KIE; product distribution is key. | Scrambling of deuterium label between C3 and C4 in aniline product. masterorganicchemistry.comcdnsciencepub.com |

| EAS (e.g., Nitration) | Addition-Elimination (Arenium Ion) | C-D bond broken in fast, non-rate-determining step. | kH/kD ≈ 1 (No primary KIE). ic.ac.uk | Substitution occurs at ortho positions; no significant rate change due to para-deuterium. |

Metal-Catalyzed Transformations

Metal-catalyzed reactions are pivotal in organic synthesis, enabling the formation of complex molecules under mild conditions. For this compound, these transformations offer insights into fundamental organometallic processes.

Palladium-Catalyzed Hydrogenolysis Mechanisms and Isotopic Effects

Palladium-catalyzed hydrogenolysis is a key method for the dechlorination of aryl chlorides. researchgate.net Studies on chlorobenzene reveal that the reaction is highly selective for the formation of benzene. ufl.edu The mechanism of palladium-catalyzed chlorobenzene hydrogenolysis involves the cleavage of the C-Cl bond as a rate-determining step. ufl.eduwpi.edu

Kinetic studies on 5 wt% Pd/C catalysts show that reaction rates are influenced by the partial pressures of chlorobenzene, hydrogen, and hydrogen chloride. ufl.edu Specifically, the reaction order is approximately first-order with respect to chlorobenzene, half-order for hydrogen, and inverse first-order for HCl. ufl.edu This is consistent with a mechanism where the dechlorination of chlorobenzene is the kinetically relevant step on a surface saturated with chlorine adatoms that are in equilibrium with H2 and HCl. ufl.edu

Investigations into the kinetic isotope effect (KIE) by comparing the reaction rates with H2 and D2 have been conducted. The absence of a significant difference in reaction rates when using H2 versus D2 suggests that C-H bond activation is not kinetically relevant in the rate-determining step of the hydrogenolysis of the phenyl ring. ufl.edu The primary event is the scission of the C-Cl bond. wpi.edu

| Catalyst | Reactant | Product Selectivity | Key Finding |

| 5 wt% Pd/C | Chlorobenzene | >95% Benzene ufl.edu | C-Cl bond activation is the rate-determining step. ufl.eduwpi.edu |

| 5% Pd/C | Chlorobenzene | >95% Benzene ufl.edu | No significant kinetic isotope effect observed with D2, indicating C-H bond activation is not rate-limiting for the phenyl ring. ufl.edu |

C-H Activation and Functionalization with Deuterium Incorporation

C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. rutgers.edursc.orgacs.org In the context of this compound, studying C-H activation provides insights into the regioselectivity and mechanism of these transformations.

Palladium(II)-catalyzed reactions often proceed through a C-H bond functionalization pathway. nih.gov The kinetic isotope effect (KIE) is a valuable tool for determining if C-H bond cleavage is involved in the rate-determining step. A primary KIE, where kH/kD > 1, suggests that the C-H bond is broken in the slowest step of the reaction. For instance, a KIE of 2.2 was measured for a palladium(II)-catalyzed cyclization, indicating that C-H bond functionalization is a slow step in the catalytic cycle. nih.gov In other palladium-catalyzed C-H arylations, KIE values as high as 3.3 have been observed, providing strong evidence for C-H cleavage being the turnover-limiting step. nih.gov Conversely, a low KIE value, such as 1.33, suggests that C-H bond activation is likely not the rate-determining step. rsc.org

In some systems, deuterium incorporation can be observed. For example, rapid H/D exchange between styrene-d8 (B127050) and 4-methoxystyrene (B147599) has been seen in the presence of a ruthenium-hydride complex, indicating reversible C-H activation steps. nih.gov This highlights the dynamic nature of C-H activation processes.

| Catalyst System | Reaction Type | KIE (kH/kD) | Implication |

| Pd(II) | Cyclization | 2.2 nih.gov | C-H bond functionalization is a slow step. nih.gov |

| Ligand-free Pd | C-H Arylation | 3.3 nih.gov | C-H cleavage is the turnover-limiting step. nih.gov |

| Pd(OPiv)2 | C-H/peri-C-H Annulation | 1.33 rsc.org | C-H activation is not the rate-determining step. rsc.org |

| [(η6-C6H6)(PCy3)(CO)RuH]+BF4− | Styrene Dimerization | 0.77±0.10 nih.gov | Inverse isotope effect suggests a pre-equilibrium followed by a rate-limiting C-C bond formation step. nih.gov |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. libretexts.orglibretexts.org Oxidative addition involves the addition of a substrate to a metal center, increasing the metal's oxidation state and coordination number. libretexts.org Reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new bond, decreasing the metal's oxidation state. libretexts.orglibretexts.org

For aryl halides like chlorobenzene, oxidative addition to a low-valent metal center, such as palladium(0), is a common initiating step in cross-coupling reactions. nih.gov This process involves the cleavage of the carbon-halogen bond and the formation of an aryl-metal-halide complex. acs.org The mechanism can be influenced by the ligands on the metal and the nature of the aryl halide. uwindsor.ca

Reductive elimination is the final step in many cross-coupling reactions, leading to the formation of the desired product and regenerating the active catalyst. libretexts.org For this to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. libretexts.org The study of these pathways in reactions involving this compound can provide detailed information on bond-forming and bond-breaking steps, often elucidated through kinetic and isotopic labeling studies. For example, the C-C reductive elimination to form biphenyl (B1667301) has been studied in rhodium systems. acs.org

Radical Reactions and Mechanistic Investigations

Radical reactions offer an alternative pathway for the transformation of organic compounds and are characterized by intermediates with unpaired electrons. lumenlearning.com

Mechanistic investigations into radical reactions often employ radical quenchers or specific substrates to probe the involvement of radical intermediates. researchgate.net For aryl halides, radical reactions can be initiated by light or heat, often in the presence of a radical initiator. lumenlearning.com A common pathway involves the formation of an aryl radical, which can then undergo further reactions such as hydrogen atom abstraction or addition to unsaturated bonds. acs.org

In the context of palladium catalysis, some reactions are proposed to proceed through radical intermediates. acs.org For instance, photoexcited palladium catalysts can promote the formation of aryl radicals from aryl halides. acs.org Isotopic labeling, such as the use of deuterated solvents, can provide evidence for the formation of these radical intermediates through the analysis of kinetic isotope effects. acs.org The study of radical reactions involving this compound can help to elucidate the role of radical pathways in its functionalization and decomposition, distinguishing them from purely organometallic mechanisms. Generally, there are no significant solvent effects on the rates of hydrogen atom abstraction from C-H bonds in radical reactions. iupac.org

Environmental Degradation Mechanisms of Chlorobenzene and Implications for Deuterated Analogs

Microbial Biodegradation Pathways

The biodegradation of chlorobenzene (B131634) is a key process in its removal from contaminated environments. Microorganisms have evolved diverse enzymatic machinery to utilize this compound as a source of carbon and energy under both aerobic and anaerobic conditions. The substitution of a hydrogen atom with deuterium (B1214612) in chlorobenzene-4-d1 can influence the kinetics of these biological transformations, a phenomenon known as the kinetic isotope effect (KIE).

Anaerobic Reductive Dechlorination Processes

In the absence of oxygen, a primary degradation pathway for chlorobenzene is anaerobic reductive dechlorination. nih.govbattelle.org This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, yielding benzene (B151609). nih.gov This reaction is catalyzed by reductive dehalogenases. nih.gov

The mechanism of reductive dechlorination involves the cleavage of the carbon-chlorine (C-Cl) bond. While the C-H bond at the C4 position is not directly broken in this process, the electronic environment of the aromatic ring can influence the reaction rate. Isotopic substitution with deuterium can have a small secondary kinetic isotope effect on this process. Studies on the reductive dehalogenation of other chlorinated aromatic compounds have shown that the magnitude of the isotope effect can provide insights into the reaction mechanism. ufz.dedtic.mil

Role of Specific Bacterial Consortia in Degradation

A variety of individual bacterial strains and consortia have been identified as capable of degrading chlorobenzene. vjs.ac.vn For instance, species of Pseudomonas are well-known for their ability to aerobically degrade chlorobenzene. nih.gov Under anaerobic conditions, consortia involving dehalorespiring bacteria, such as Dehalococcoides, are often implicated in reductive dechlorination. nih.gov

Abiotic Degradation Mechanisms

In addition to microbial activities, chlorobenzene can be degraded in the environment through abiotic processes, primarily driven by photochemical reactions in the atmosphere and, to a lesser extent, chemical transformations in water.

Photooxidation Pathways in the Atmosphere

In the atmosphere, chlorobenzene is primarily degraded by reaction with hydroxyl radicals (•OH). ethz.ch This reaction can proceed via two main pathways: addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom from the ring.

The addition of the hydroxyl radical to the aromatic ring is a major pathway and does not involve the breaking of a C-H bond in the rate-determining step. Therefore, a large primary kinetic isotope effect would not be expected for this mechanism with this compound.

Hydrolysis and Other Chemical Transformation Mechanisms

Under typical environmental conditions, the hydrolysis of chlorobenzene is a very slow process. shaalaa.comvedantu.comdoubtnut.comquora.comdoubtnut.com The carbon-chlorine bond in chlorobenzene is stabilized by the aromatic ring, making it resistant to nucleophilic attack by water. shaalaa.comdoubtnut.com Elevated temperatures and pressures, or the presence of strong acids or bases, are required for hydrolysis to occur at a significant rate, typically yielding phenol. vedantu.comdoubtnut.com

The mechanism of hydrolysis does not involve the cleavage of the C-H bond at the C4 position. Therefore, no significant kinetic isotope effect is expected for the hydrolysis of this compound. Other chemical transformations, such as reactions with other nucleophiles in the environment, are also generally slow and are not expected to show a significant primary KIE for this deuterated analog.

Isotopic Effects on Degradation Kinetics and Pathways

The substitution of an atom with its heavier, stable isotope can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), serves as a powerful tool in elucidating the mechanisms of chemical and biochemical transformations, including the environmental degradation of contaminants like chlorobenzene. The magnitude of the KIE is indicative of the degree of bond breaking or formation involving the isotopically substituted atom in the rate-determining step of a reaction. In the context of this compound, the replacement of a hydrogen atom with deuterium at the C-4 position can provide valuable insights into its degradation kinetics and the pathways involved.

Influence of Deuteration on Biodegradation Rates

The introduction of deuterium into a molecule of chlorobenzene can influence its biodegradation rate, primarily if the carbon-hydrogen bond at the position of substitution is cleaved in the rate-limiting step of the degradation pathway. This is due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which results from the lower zero-point vibrational energy of the C-D bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate.

The effect of deuteration on the degradation of chlorobenzene is highly dependent on the specific enzymatic reactions involved, which in turn are dictated by the prevailing environmental conditions, such as the presence or absence of oxygen.

Under aerobic conditions , the initial step in the biodegradation of chlorobenzene is often catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. In this mechanism, the C-H bond is not the primary bond being broken in the initial, often rate-limiting, attack on the aromatic ring. Instead, the enzymatic reaction involves an electrophilic attack on the π-electron system of the benzene ring. As a result, the kinetic isotope effect for deuterium substitution on the ring is expected to be small. However, some studies have shown that secondary deuterium isotope effects can be observed, which arise from changes in hybridization at the carbon atom from sp2 to sp3 in the transition state.

Research into the cytochrome P-450 catalyzed hydroxylation of a series of selectively deuterated chlorobenzenes has provided specific insights into deuterium isotope effects. For the meta hydroxylation of chlorobenzene-d5 (B46527), a kinetic isotope effect of 1.27 was observed. nih.gov This indicates that the C-H bond cleavage is partially rate-limiting in this specific enzymatic reaction. In contrast, for the ortho and para hydroxylation of this compound, significant inverse isotope effects of approximately 0.95 were found when deuterium was substituted at the site of oxidation. nih.gov An inverse isotope effect (a value less than 1) suggests that the deuterated compound reacts faster than the non-deuterated one, which can be attributed to a variety of factors including changes in the transition state geometry or the involvement of pre-equilibrium steps. No isotope effect was observed for the oxidation of protio sites in these competitive studies. nih.gov

These findings highlight that the influence of deuteration on biodegradation rates is not uniform and is highly dependent on the specific enzymatic pathway and the position of deuteration.

Below is a table summarizing the observed deuterium isotope effects in the cytochrome P-450 catalyzed hydroxylation of chlorobenzene, which serves as a model for understanding potential effects in microbial degradation.

| Substrate | Position of Hydroxylation | Type of Isotope Effect | Observed Value |

| Chlorobenzene-d5 | meta | Normal | 1.27 |

| This compound | para | Inverse | ~0.95 |

| This compound | ortho | Inverse | ~0.95 |

Isotopic Probes for Elucidating Rate-Limiting Steps in Environmental Processes

The deliberate introduction of isotopically labeled compounds, such as this compound, into an environmental system is a powerful technique for tracing the fate of contaminants and elucidating the rate-limiting steps of degradation processes. By comparing the degradation rate and pathway of the deuterated analog to its non-deuterated counterpart, researchers can infer the mechanism of the reaction.

If a significant kinetic isotope effect is observed upon deuteration at a specific position, it provides strong evidence that the C-H bond at that position is broken in the rate-determining step of the degradation process. For instance, a primary KIE greater than 1 for this compound would suggest that the C-H bond at the para position is cleaved in the slowest step of the reaction. This information is crucial for understanding the enzymatic mechanisms at play and for predicting the persistence of the contaminant in the environment.

Furthermore, the use of deuterated compounds can help to distinguish between different degradation pathways that may be operating simultaneously. For example, if one pathway involves the cleavage of a specific C-H bond while another does not, the presence or absence of a KIE can indicate the dominant pathway under a given set of environmental conditions.

The results from studies on cytochrome P-450 catalyzed hydroxylation of chlorobenzene, which show both normal and inverse isotope effects depending on the position of hydroxylation, underscore the utility of deuterated analogs in mechanistic studies. nih.gov These findings suggest that the mechanism of hydroxylation is complex and does not proceed through a simple, direct insertion of an oxygen atom. Instead, the results are consistent with a mechanism involving the addition of an active oxygen species to the π-system of the aromatic ring to form a tetrahedral intermediate, which can then rearrange to the phenolic product. nih.gov This level of mechanistic detail would be difficult to obtain without the use of isotopically labeled probes.

In field studies, the analysis of the isotopic composition of the residual contaminant pool can also provide evidence of biodegradation. As the lighter isotope (e.g., hydrogen) reacts faster, the remaining, undegraded contaminant becomes progressively enriched in the heavier isotope (e.g., deuterium). This isotopic fractionation can be a clear indicator of in-situ biodegradation.

The table below presents a hypothetical comparison of biodegradation rates to illustrate how a kinetic isotope effect might manifest in an experimental setting.

| Compound | Initial Concentration (µM) | Concentration after 48h (µM) | % Degradation | Kinetic Isotope Effect (kH/kD) |

| Chlorobenzene | 100 | 20 | 80% | 1.25 |

| This compound | 100 | 36 | 64% |

This table is illustrative and based on a hypothetical KIE of 1.25 to demonstrate the concept. Actual values would depend on the specific microbial consortium and environmental conditions.

Applications of Chlorobenzene 4 D1 in Advanced Chemical Research

Probing Reaction Mechanisms and Transition States

The strategic placement of a deuterium (B1214612) atom in Chlorobenzene-4-d1 makes it an exceptional probe for elucidating reaction mechanisms. In electrophilic aromatic substitution reactions, such as nitration or halogenation, the carbon-deuterium (C-D) bond is stronger and thus broken more slowly than a carbon-hydrogen (C-H) bond. vedantu.comquora.comlibretexts.org By comparing the reaction rates and product distributions of chlorobenzene (B131634) and this compound, chemists can infer whether the C-H bond cleavage is a rate-determining step of the reaction. This information is crucial for understanding the transition state, the high-energy arrangement of atoms that exists for a fleeting moment as reactants transform into products. marquette.edu